molecular formula C10H9NO2 B1595004 8-Hydroxy-4-methylquinolin-2(1H)-one CAS No. 30198-02-8

8-Hydroxy-4-methylquinolin-2(1H)-one

Cat. No. B1595004
CAS RN: 30198-02-8
M. Wt: 175.18 g/mol
InChI Key: IAJITIBCIXRYTE-UHFFFAOYSA-N
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Description

8-Hydroxy-4-methylquinolin-2(1H)-one, commonly known as 8-hydroxyquinoline (8HQ), is an organic compound with a wide range of applications in the field of science and technology. It is a heterocyclic aromatic organic compound that is widely used as a chelating agent, an antimicrobial agent, and a fluorescent probe. In

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that 8-Hydroxy-4-methylquinolin-2(1H)-one derivatives exhibit notable antibacterial and antifungal activities. For instance, a study by Deshmukh et al. (2005) confirmed this through the synthesis and biological activity analysis of such compounds, emphasizing their potential in addressing microbial infections (Deshmukh, Dhongade-Desai, & Chavan, 2005).

Corrosion Inhibition

This compound has also been used in the synthesis of organic compounds that act as corrosion inhibitors. Faydy et al. (2019) demonstrated its effectiveness in protecting carbon steel in hydrochloric acid, highlighting its potential in industrial applications (Faydy et al., 2019).

Alzheimer’s Disease Treatment

A significant application is in the treatment of Alzheimer’s disease. Kenche et al. (2013) discussed how 8-Hydroxyquinolines, including 8-Hydroxy-4-methylquinolin-2(1H)-one derivatives, can form complexes with neurotransmitters and potentially promote neuroprotective effects, offering therapeutic prospects for neurodegenerative conditions (Kenche et al., 2013).

Antimicrobial Activities in Food Preservation

Another study highlighted its role in developing natural preservatives against foodborne bacteria, proposing its use as an eco-friendly agent in food quality maintenance. Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including 8-Hydroxy-4-methylquinolin-2(1H)-one, against various foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).

Synthesis of Photoluminescent Materials

The compound has been utilized in the synthesis of photoluminescent materials. Liuqing (2013) researched the synthesis of 8-Hydroxy-2-methylquinoline gallium, a derivative of 8-Hydroxy-4-methylquinolin-2(1H)-one, demonstrating its application in creating materials with specific optical properties (Liuqing, 2013).

Metal Chelating Properties and Medicinal Applications

Finally, Prachayasittikul et al. (2013) reviewed the metal chelating properties of 8-Hydroxyquinoline and its derivatives, including their medicinal applications in neurodegenerative diseases, cancer, andother conditions. This highlights the broad spectrum of therapeutic applications of these compounds, ranging from antioxidant to antimicrobial activities (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).

properties

IUPAC Name

8-hydroxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-9(13)11-10-7(6)3-2-4-8(10)12/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJITIBCIXRYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184280
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-4-methylquinolin-2(1H)-one

CAS RN

30198-02-8
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030198028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinolinone, 8-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Gupta, RK Gupta - Journal: Journal of Advances in Chemistry - core.ac.uk
The structural assignment of differently substituted quinolones/coumarins was reviewed using 1H NMR spectral data. In case of quinolones/coumarins, with varied substitutions at C-4 …
Number of citations: 0 core.ac.uk
N Priya, A Gupta, K Chand, P Singh, A Kathuria… - Bioorganic & medicinal …, 2010 - Elsevier
We have studied earlier a membrane bound novel enzyme Acetoxy Drug: protein transacetylase identified as Calreticulin Transacetylase (CRTAase) that catalyzes the transfer of acetyl …
Number of citations: 50 www.sciencedirect.com

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